3,3,5-Trimethylheptane

Description

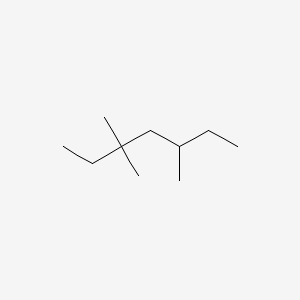

3, 3, 5-Trimethylheptane belongs to the class of organic compounds known as branched alkanes. These are acyclic branched hydrocarbons having the general formula CnH2n+2. 3, 3, 5-Trimethylheptane is considered to be a practically insoluble (in water) and relatively neutral molecule. 3, 3, 5-Trimethylheptane has been primarily detected in saliva.

Structure

3D Structure

Properties

IUPAC Name |

3,3,5-trimethylheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22/c1-6-9(3)8-10(4,5)7-2/h9H,6-8H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRVRZZWPKABUOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(C)(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90871185 | |

| Record name | 3,3,5-Trimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7154-80-5 | |

| Record name | Heptane, 3,3,5-trimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154805 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,5-Trimethylheptane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73981 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,3,5-Trimethylheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90871185 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,5-Trimethylheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Non Directed C H Activation:this Approach Relies on the Inherent Reactivity of Different C H Bonds and the Nature of the Catalyst.

Steric Effects: The steric bulk of the catalyst and the substrate can influence which C-H bond is most accessible. In 3,3,5-trimethylheptane, the primary C-H bonds of the methyl groups are generally the most sterically accessible and might be preferentially functionalized by bulky catalysts.

Electronic Effects: The strength of C-H bonds varies (tertiary < secondary < primary). Some catalytic systems show a preference for weaker C-H bonds, which would favor functionalization at the tertiary position (C5) in this compound.

Shape Selective Catalysis:zeolites and Other Microporous Materials Can Be Used As Catalysts or Catalyst Supports.illinois.eduthe Pores of These Materials Can Control Which Substrate or Which Part of a Substrate Can Access the Active Sites, Leading to High Regioselectivity Based on the Shape of the Molecule. This Could Be a Promising Strategy for Selectively Functionalizing One of the Terminal Methyl Groups of 3,3,5 Trimethylheptane.

The table below summarizes these strategies and their potential application to the 3,3,5-trimethylheptane scaffold.

| Strategy | Principle | Potential Outcome for this compound |

| Directed C-H Activation | A pre-installed functional group guides the catalyst. | Would require initial non-selective functionalization. Could then allow for highly specific secondary functionalization. |

| Steric-driven Non-Directed Activation | Bulky catalysts react with the most accessible C-H bonds. | Preferential functionalization of the primary methyl groups. |

| Electronic-driven Non-Directed Activation | Catalysts react with the weakest C-H bonds. | Preferential functionalization of the tertiary C-H bond at the C5 position. |

| Shape-Selective Catalysis | Porous catalysts control substrate access to active sites. | Potential for selective functionalization of terminal methyl groups. |

Further research is needed to apply these general principles of alkane functionalization specifically to this compound and to develop efficient and selective methods for its derivatization.

Theoretical and Computational Chemistry Studies

Molecular Modeling and Conformational Analysis of 3,3,5-Trimethylheptane

Molecular modeling of this compound provides a three-dimensional perspective of its structure. The molecule consists of a seven-carbon heptane (B126788) chain with three methyl group substitutions: two at the C3 position and one at the C5 position. This branched structure results in a more compact molecular geometry compared to its straight-chain isomer, n-decane, which influences its physical properties like boiling point and density. smolecule.com Conformational analysis, a key aspect of molecular modeling, explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds.

The number of rotatable bonds is a critical parameter in determining a molecule's conformational flexibility. This flexibility can influence its physical state, reactivity, and interactions with other molecules. For instance, reduced molecular flexibility, as indicated by a lower number of rotatable bonds, is often a predictor of good oral bioavailability in drug candidates, although this is more relevant to pharmaceutical compounds than to simple alkanes. nih.gov In the case of this compound, the single bonds within its backbone (e.g., C3-C4, C4-C5, C5-C6) allow for a variety of spatial arrangements, which collectively define its molecular behavior and properties.

Table 1: Rotatable Bonds in this compound's Carbon Backbone

| Bond | Description |

|---|---|

| C2-C3 | Connects the ethyl group to the quaternary carbon. |

| C3-C4 | Links the quaternary carbon to the main chain. |

| C4-C5 | A central bond in the heptane backbone. |

Note: This table highlights the key single bonds in the main chain whose rotation leads to different conformers of the molecule.

The structure of this compound incorporates a chiral center. The carbon atom at the 5th position (C5) is bonded to four different groups: a hydrogen atom, a methyl group, an ethyl group, and an isobutyl group (–CH2C(CH3)3). This structural feature means that this compound is a chiral molecule and can exist as a pair of enantiomers, which are non-superimposable mirror images of each other.

The presence of this stereocenter makes this compound a valuable compound for studying stereochemical principles. smolecule.com Stereochemistry is the branch of chemistry concerned with the three-dimensional arrangement of atoms in molecules. researchgate.net The study of chiral molecules like this compound is fundamental to understanding and developing methods for asymmetric synthesis. Asymmetric synthesis is a process that favors the formation of a specific stereoisomer over others, a critical capability in the synthesis of many pharmaceuticals and biologically active compounds. uwindsor.ca Research on related branched alkanes with multiple asymmetric centers, such as 3,4,5-trimethylheptane, has utilized techniques like 13C nuclear magnetic resonance spectra to identify and distinguish between different diastereomers. cdnsciencepub.com

Quantum Chemical Calculations and Reactivity Descriptors

Quantum chemical calculations, often employing methods like Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of molecules. samipubco.com For this compound, these calculations can determine the energies and shapes of its molecular orbitals, which are essential for predicting its chemical behavior.

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. mdpi.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For a saturated alkane like this compound, the HOMO consists of electrons in a high-energy sigma (σ) bonding orbital. The LUMO is a low-energy sigma antibonding (σ*) orbital. Visualizing these orbitals can help predict how the molecule might interact in a chemical reaction. youtube.com

The energies of the HOMO and LUMO allow for the calculation of important reactivity descriptors. mdpi.com

Energy Band Gap (HOMO-LUMO Gap): The difference in energy between the HOMO and LUMO (E_LUMO - E_HOMO) is the energy gap. A large energy gap indicates high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com Alkanes like this compound are known for their relative inertness, which corresponds to a large HOMO-LUMO gap.

Chemical Potential (μ): This descriptor measures the tendency of electrons to escape from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. A good nucleophile is characterized by a lower value of μ. mdpi.com

Electrophilicity (ω): This index quantifies the ability of a species to accept electrons. It is calculated using the chemical potential (μ) and chemical hardness (η), where η = (E_LUMO - E_HOMO) / 2. The formula is ω = μ² / (2η). A good electrophile has a high value of ω. mdpi.com

Table 2: Quantum Chemical Reactivity Descriptors

| Descriptor | Formula | Significance |

|---|---|---|

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates molecular stability and reactivity. |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Measures electron-donating tendency. |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. |

Quantitative Structure-Property Relationships (QSPR) and Linear Free Energy Relationships (LFERs)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the properties of chemicals based on their molecular structure. These models correlate molecular descriptors (numerical representations of molecular structure) with experimental properties like boiling point, density, or viscosity. For this compound, descriptors could include molecular weight, number of carbon atoms, branching indices, and calculated electronic properties.

Linear Free Energy Relationships (LFERs) are a subset of QSPR that specifically relate reaction rates or equilibrium constants for one series of reactions to those of a related series. While more commonly applied to reactions involving functional groups, the principles can be extended to understand how structural changes, such as the degree of branching in alkanes, affect their physical properties and solvation thermodynamics. QSPR studies have been successfully used to predict properties like gas-to-heptane solvation enthalpies for a wide range of organic compounds. dntb.gov.ua Developing a QSPR model for alkanes could involve creating a dataset of various isomers, calculating their molecular descriptors, and using statistical methods to build a predictive equation for a property of interest.

Predicting Physico-chemical Properties using Solute Descriptors

Quantitative Structure-Property Relationship (QSPR) models are instrumental in predicting the physicochemical properties of chemical compounds based on their molecular structure. arxiv.orgnih.gov These models utilize molecular descriptors, which are numerical representations of a molecule's chemical and physical characteristics. For branched alkanes like this compound, these descriptors can include topological indices, constitutional descriptors, and quantum-chemical descriptors.

Researchers have successfully used machine learning techniques, such as artificial neural networks, to predict the physical properties of linear, single-branched, and double-branched alkanes. arxiv.org These models can be trained on fragmented data and can exploit property-property correlations to enhance prediction accuracy. arxiv.org For instance, the boiling point of branched alkanes is influenced by factors such as molecular weight and the degree of branching; increased branching tends to lower the boiling point compared to a linear alkane with the same number of carbon atoms. arxiv.org

Table 1: Examples of Solute Descriptors Used in QSPR for Alkanes

| Descriptor Category | Example Descriptors | Predicted Properties |

| Topological | Wiener index, Randić index, Zagreb indices | Boiling point, Molar volume, Heat of vaporization, Critical temperature, Critical pressure, Surface tension uludag.edu.trresearchgate.net |

| Constitutional | Molecular weight, Number of carbon atoms, Number of branches | Boiling point, Heat capacity, Vapor pressure arxiv.org |

| Quantum-Chemical | Dipole moment, Polarizability, Surface area | Solubility, Partition coefficient nih.govnih.gov |

Molecular Polarizability Effect Index (MPEI) in QSPR Research

The molecular polarizability effect index (MPEI) is a descriptor that quantifies the ability of a molecule's electron cloud to be distorted by an external electric field. This property is crucial in determining intermolecular interactions. In QSPR studies of alkanes, polarizability and related descriptors like molar refraction are used to develop models for predicting various physical properties. scispace.commdpi.com

Cavity Ovality Effect on Solvation Free Energy

The process of dissolving a solute in a solvent involves the creation of a cavity in the solvent to accommodate the solute molecule. The energy required for this process, the cavitation energy, is a significant component of the total solvation free energy. temple.edusemanticscholar.org The shape of the solute molecule, often described by its "ovality," plays a critical role in determining the structure of the solvent around it and the associated energetic costs.

For branched alkanes, the non-spherical shape necessitates the formation of an irregularly shaped cavity. Implicit solvation models, such as the Conductor-like Polarizable Continuum Model (C-PCM) and the Solvation Model based on Density (SMD), are used to calculate solvation free energies by considering the solute within a cavity in a continuous solvent medium. faccts.defaccts.de The geometry of this cavity can be defined in different ways, such as the van der Waals surface or the solvent-excluded surface, and the choice of cavity definition can impact the accuracy of the calculated solvation energy. researchgate.netnih.gov

Studies on a series of linear, branched, and cyclic alkanes have shown that the work of cavity formation is a key factor in their solution thermodynamics. temple.edu The shape of the cavity created by a branched alkane like this compound will influence the ordering of solvent molecules at the interface, thereby affecting the entropic and enthalpic contributions to the solvation free energy.

Molecular Dynamics Simulations for Physicochemical Properties

Molecular dynamics (MD) simulations provide a powerful computational microscope to study the time-dependent behavior of molecular systems. aip.org By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can predict a wide range of physicochemical properties and provide insights into the underlying molecular mechanisms.

For branched alkanes, MD simulations have been employed to investigate conformational properties, liquid-state dynamics, and the influence of molecular architecture on physical properties. acs.orgacs.orgresearchgate.net These simulations can model the complex interplay of intramolecular and intermolecular forces that govern the behavior of these molecules.

Simulations of branched alkanes have demonstrated the role of branching in controlling the temperature dependence of diffusion. aip.org The presence of methyl groups, as in this compound, introduces steric hindrance that affects the molecule's flexibility and its ability to pack efficiently in the liquid state. This, in turn, influences properties such as density, viscosity, and self-diffusion coefficients.

Furthermore, MD simulations have been used to study the structure and solvation forces in confined films of branched alkanes. researchgate.net These studies reveal that the solvation forces for branched alkanes are predominantly repulsive, in contrast to the more pronounced attractive and repulsive oscillations observed for linear alkanes. researchgate.net This difference is attributed to the enhanced layered ordering and in-plane molecular arrangements in confined linear alkanes, which is disrupted by the branching in molecules like this compound.

Table 2: Physicochemical Properties of Alkanes Studied with Molecular Dynamics

| Property | Key Findings from MD Simulations of Branched Alkanes |

| Conformational Properties | Branching affects the populations of different isomeric conformers and transition rates between them. acs.orgacs.org |

| Diffusion | The degree of branching influences the temperature dependence of diffusion coefficients. aip.org |

| Viscosity | Molecular architecture, including the number and position of branches, significantly impacts viscosity. |

| Density | Branching affects the efficiency of molecular packing, leading to differences in density compared to linear alkanes. researchgate.net |

| Solvation Forces | In confined systems, branched alkanes exhibit mostly repulsive solvation forces due to disordered packing. researchgate.net |

Environmental Distribution and Transformation Studies

Occurrence and Distribution in Environmental Matrices

The presence of 3,3,5-trimethylheptane in the environment is primarily linked to anthropogenic sources, particularly through its inclusion in complex hydrocarbon mixtures. Its distribution is governed by the release and transport of these materials.

Currently, there is a notable lack of scientific literature documenting the detection of this compound in specific natural samples such as extracts from microalgae, plants, or animal tissues. While analytical methods exist to extract and identify a wide range of organic compounds from biological matrices, published research has not specifically reported the presence of this particular branched alkane. This suggests that this compound is not a known biogenic compound and its presence in biota would likely indicate exposure to anthropogenic hydrocarbon contamination.

This compound is a known constituent of refined petroleum products, most notably gasoline. Its branched structure contributes to a higher octane (B31449) rating compared to its straight-chain counterparts, making it a valuable component in fuel formulations to improve performance and prevent engine knocking. Detailed chromatographic analyses of full-range motor gasolines have successfully identified and quantified this compound among hundreds of other hydrocarbon components. Its presence in these complex mixtures is a direct result of petroleum refining processes such as isomerization and alkylation, which are designed to produce high-octane branched alkanes.

| Mixture Type | Compound Status | Significance | Reference |

|---|---|---|---|

| Motor Gasoline | Identified Component | Contributes to high octane rating, used as a fuel additive. | nyu.edu |

| Petroleum Feedstocks | Expected Component | Present as part of the complex C10 isomer fraction from crude oil. | General Petroleum Chemistry |

Analytical Methodologies for Environmental Monitoring

Sample Preparation

The preparation of environmental samples is a critical step that can significantly influence the accuracy and reliability of the results. itrcweb.org The methodology varies depending on the sample matrix (e.g., air, water, or soil).

Air Samples: Monitoring this compound in the atmosphere typically involves collecting air samples using sorbent tubes. The volatile compounds are trapped onto a solid adsorbent material, which is then heated (thermal desorption) to release the analytes directly into the GC-MS system.

Water Samples: For aqueous samples, purge-and-trap is a standard method for extracting VOCs. An inert gas is bubbled through the water sample, stripping the volatile this compound, which is then trapped on a sorbent material before being introduced to the GC-MS. pca.state.mn.us Other techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE), where the compound is separated from the water matrix using an organic solvent or a solid sorbent, respectively. eurofins.comnih.gov

Soil and Sediment Samples: The analysis of soil and sediment requires more extensive preparation. Samples are often collected and preserved with methanol (B129727) to prevent the loss of volatile compounds. pca.state.mn.us Common extraction techniques include Soxhlet extraction, automated Soxhlet extraction (USEPA Method 3541), and ultrasonic extraction, using solvents such as hexane (B92381) or methylene (B1212753) chloride in combination with acetone. itrcweb.org The resulting extract is then concentrated and cleaned up to remove interferences before analysis. itrcweb.orgeurofins.com Soil samples are typically dried, ground, and sieved prior to extraction to ensure a homogeneous mixture for analysis. wisc.eduku.edu

Table 1: Summary of Sample Preparation Techniques for this compound Analysis

| Environmental Matrix | Preparation Technique | Description | Common Methods |

|---|---|---|---|

| Air | Thermal Desorption | Air is drawn through a tube containing a solid adsorbent that traps VOCs. The tube is later heated to release the analytes for GC-MS analysis. | EPA TO-17 |

| Water | Purge-and-Trap | An inert gas is passed through the water sample to purge volatile compounds, which are then trapped on a sorbent and thermally desorbed into the GC. | EPA 5030/8260 |

| Water | Solid-Phase Extraction (SPE) | The water sample is passed through a cartridge containing a solid adsorbent that retains the analyte, which is later eluted with a solvent. eurofins.com | EPA 3535 |

| Soil/Sediment | Methanol Preservation with Purge-and-Trap | A soil sample is preserved in methanol. pca.state.mn.us An aliquot of the methanol extract is then analyzed using the purge-and-trap technique. | EPA 5035A |

| Soil/Sediment | Solvent Extraction | The sample is extracted with an organic solvent (e.g., hexane/acetone) using methods like Soxhlet or sonication to dissolve the organic compounds. itrcweb.org | EPA 3540/3541/3550 |

Instrumental Analysis

Gas chromatography-mass spectrometry (GC-MS) is the definitive technique for analyzing this compound. brjac.com.br

Gas Chromatography (GC): The prepared sample extract is injected into the GC. The sample is vaporized and carried by an inert gas (e.g., helium) through a long, thin capillary column. nih.gov The column's inner surface is coated with a stationary phase that interacts differently with various compounds in the mixture. This differential interaction causes the compounds to separate, with this compound eluting at a specific time known as its retention time.

Mass Spectrometry (MS): As this compound exits the GC column, it enters the mass spectrometer. Here, it is bombarded with electrons (in standard electron ionization mode), causing it to fragment into a unique pattern of charged ions. The mass spectrometer separates these fragments based on their mass-to-charge ratio, producing a mass spectrum. This spectrum serves as a chemical "fingerprint" that allows for the unambiguous identification of this compound, even at low concentrations. brjac.com.br For enhanced sensitivity, the mass spectrometer can be operated in selected ion monitoring (SIM) mode, where it only looks for specific ion fragments characteristic of the target compound. eurofins.com

Table 2: Typical GC-MS Instrumental Parameters for Volatile Alkane Analysis

| Parameter | Typical Setting | Purpose |

|---|---|---|

| GC Column | Rxi-5Sil MS (or similar non-polar column), 30 m x 0.25 mm ID x 0.25 µm film | A standard non-polar column suitable for separating a wide range of volatile and semi-volatile organic compounds. nih.gov |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min | Inert gas to move the analytes through the column. nih.gov |

| Injection Mode | Splitless | Ensures that the entire sample volume is transferred to the column, maximizing sensitivity for trace-level analysis. |

| Injector Temperature | 250 - 280 °C | Ensures rapid and complete vaporization of the sample upon injection. nih.gov |

| Oven Program | Initial Temp: 40-55 °C, hold for 1-3 min, then ramp at 10-15 °C/min to 280 °C | The temperature program is optimized to achieve good separation of target analytes from other compounds in the sample. brjac.com.brnih.gov |

| MS Ion Source | Electron Ionization (EI) at 70 eV | Standard ionization technique that produces repeatable and characteristic fragmentation patterns for library matching. |

| MS Detector Mode | Full Scan (m/z 40-500) and/or Selected Ion Monitoring (SIM) | Full scan is used for identification by comparing the spectrum to a library. SIM is used for quantification and provides higher sensitivity. |

| Transfer Line Temp | 280 - 290 °C | Prevents condensation of the analytes as they pass from the GC to the MS. nih.gov |

Quality Assurance / Quality Control (QA/QC)

To ensure the validity of analytical data, stringent QA/QC protocols are followed. This includes the analysis of method blanks to check for laboratory contamination, the use of surrogate compounds (compounds similar to the analyte but not expected in the sample) to monitor extraction efficiency, and the analysis of matrix spike/matrix spike duplicates (MS/MSD) to assess the method's accuracy and precision within the specific sample matrix. pca.state.mn.us Calibration curves are generated using certified reference standards of this compound to ensure accurate quantification.

Applications in Chemical Processes and Materials Science Research

Role as a Reference Standard in Industrial and Analytical Settings

Due to its well-defined structure and physical properties, 3,3,5-trimethylheptane is utilized as a reference standard in various industrial and analytical applications. Its consistent behavior under specific conditions allows for the calibration of instruments and the validation of analytical methods.

The octane (B31449) rating of gasoline is a measure of its resistance to auto-ignition, or "knocking," in an engine. This rating is determined by comparing a fuel's performance to that of primary reference fuels (PRFs). The scale is anchored by n-heptane, with an octane rating of 0, and iso-octane (2,2,4-trimethylpentane), with a rating of 100 regulations.gov. Branched-chain alkanes, such as this compound, generally exhibit higher octane ratings than their straight-chain counterparts reddit.com. This characteristic makes them valuable components in gasoline formulations to enhance performance. Consequently, this compound and similar branched isomers are important compounds in the detailed hydrocarbon analysis of fuels and are used as reference points in fuel quality testing publications.gc.ca.

In analytical chemistry, particularly in gas chromatography (GC), reference standards are essential for identifying and quantifying components in a mixture. The National Institute of Standards and Technology (NIST) provides extensive data on this compound, including its gas chromatography and mass spectrometry profiles nist.govnist.gov. This well-documented data allows laboratories to use it as a calibration standard. For instance, by injecting a pure sample of this compound into a gas chromatograph, analysts can determine its retention time—the time it takes to pass through the column. This value, often expressed as a Kovats retention index, helps in the identification of unknown components in complex hydrocarbon mixtures like petroleum products nih.govnist.gov.

Table 1: Gas Chromatography Retention Index for this compound

| Column Type | Index Value |

|---|---|

| Standard Non-Polar | 908 - 913.2 |

| Semi-Standard Non-Polar | 906 - 912.7 |

Data sourced from PubChem and NIST compilations. nih.govnist.gov

Utilization as a Solvent in Chemical Processes

As a saturated hydrocarbon, this compound is classified as a non-polar solvent smolecule.com. This property dictates its use in processes where the dissolution of non-polar or low-polarity substances is required.

This compound belongs to the class of organic compounds known as branched alkanes hmdb.ca. Like other alkanes, it is immiscible with water and other polar substances but is effective at dissolving oils, fats, and other hydrocarbons. Its branched structure influences its physical properties, such as boiling point and viscosity, compared to its straight-chain isomer, n-decane. Research into its thermophysical properties provides critical data for its application as a solvent in various chemical reactions and separations. The NIST/TRC Web Thermo Tables offer critically evaluated data on properties like density and viscosity across a range of temperatures, which are fundamental for designing and optimizing industrial processes nist.gov.

Table 2: Selected Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₂ |

| Molecular Weight | 142.28 g/mol |

| CAS Number | 7154-80-5 |

| Boiling Point (Normal) | ~155.7 °C |

| Density (Liquid @ 25°C) | ~0.73 g/cm³ |

Data compiled from various chemical databases. nist.govnih.gov

Involvement in Specialty Chemical Production

The specific molecular architecture of this compound makes it a useful starting material or intermediate in the synthesis of more complex molecules.

The reactivity of this compound is characteristic of alkanes, involving reactions such as halogenation and cracking under specific conditions smolecule.com. In industrial synthesis, its branched structure can be leveraged to introduce specific steric bulk or branching into a target molecule. For example, free-radical halogenation can create functionalized trimethylheptanes, which can then serve as building blocks for agrochemicals, pharmaceuticals, or specialty polymers. The chirality introduced by the methyl group at the 5-position also makes it a subject of interest for studying stereochemical transformations smolecule.com. These synthetic routes are crucial for producing high-value specialty chemicals where precise molecular structure is key to function.

Interaction Studies in Hydrocarbon Mixtures

The behavior of this compound in complex hydrocarbon mixtures is a subject of significant interest in the fields of chemical engineering and materials science, particularly concerning its separation and application as a fuel component.

Azeotrope Formation with Other Alkanes and Distillation Effects

The separation of this compound from its isomers and other alkanes is primarily achieved through distillation, a process that relies on the differences in the boiling points of the components in a liquid mixture. However, the formation of azeotropes can complicate this process. An azeotrope is a mixture of two or more liquids whose proportions cannot be altered by simple distillation. When an azeotrope is boiled, the vapor has the same composition as the liquid.

While specific data on azeotrope formation of this compound with other individual alkanes is not extensively documented in publicly available literature, the principles of vapor-liquid equilibrium (VLE) in alkane mixtures suggest that the potential for azeotrope formation exists, especially with other isomers of decane (B31447) or alkanes with similar boiling points. The structural similarities and boiling points of branched alkane isomers can lead to non-ideal behavior in mixtures, which is a prerequisite for azeotrope formation.

The distillation of hydrocarbon mixtures containing various isomers, such as those of trimethylheptane, presents a significant challenge due to their closely related boiling points. The efficiency of the separation is highly dependent on the relative volatility of the components. Isomers with very similar vapor pressures are difficult to separate via conventional distillation, often requiring columns with a high number of theoretical plates and significant energy input. The presence of azeotropes would further complicate such separations, potentially making it impossible to achieve high purity of a specific isomer through simple fractional distillation alone.

Research into Fuel Performance Characteristics

The highly branched structure of this compound significantly influences its performance characteristics as a fuel component, particularly its resistance to autoignition, which is quantified by its octane rating. Branched alkanes are known to have higher octane numbers than their straight-chain counterparts, making them desirable components in gasoline to prevent engine knocking.

Engine knock is the sound produced by premature ignition of the fuel-air mixture in an internal combustion engine. This uncontrolled combustion reduces engine efficiency and can cause damage. The molecular structure of a hydrocarbon plays a crucial role in its tendency to knock. Highly branched alkanes, like this compound, are more resistant to the free-radical chain reactions that lead to autoignition compared to linear alkanes. ftloscience.com

The Research Octane Number (RON) is a key metric for gasoline quality, and this compound exhibits a favorable RON value. While a comprehensive set of performance data in various engine types and conditions is a subject of ongoing research in the development of gasoline surrogate fuels, the known octane rating underscores its potential as a high-performance fuel additive.

Table 1: Research Octane Number (RON) of this compound

| Compound | Research Octane Number (RON) |

|---|---|

| This compound | 88.7 kg.ac.rs |

Research into gasoline surrogate fuels aims to create simplified mixtures of a few key components that can accurately represent the complex combustion behavior of commercial gasoline. C10 branched alkanes, including isomers of trimethylheptane, are considered as potential components for these surrogates due to their prevalence in real fuels and their desirable combustion properties. Studies involving shock tubes and rapid compression machines are used to investigate the ignition delay times and other combustion characteristics of these compounds to develop and validate detailed chemical kinetic models for gasoline combustion.

Derivatization and Functionalization Research

Synthesis of Novel Compounds Based on the 3,3,5-Trimethylheptane Scaffold

The synthesis of new chemical entities from a this compound backbone is primarily a matter of overcoming the high activation energy of its C-H bonds. Research in the broader field of alkane functionalization provides a roadmap for how such transformations could be achieved. The primary approach involves catalytic C-H activation, where a transition metal catalyst cleaves a C-H bond to form a carbon-metal intermediate, which can then undergo further reactions to introduce a functional group. mt.com

While specific studies on the derivatization of this compound are not extensively documented in publicly available literature, the principles of C-H functionalization of branched alkanes are applicable. Catalytic systems employing metals such as palladium, rhodium, and iridium have demonstrated the ability to functionalize alkanes. sigmaaldrich.com For a molecule like this compound, with primary, secondary, and tertiary C-H bonds, achieving regioselectivity (i.e., functionalizing a specific position) is a key challenge.

Potential Synthetic Pathways:

Halogenation: Free-radical halogenation can introduce a halogen atom (e.g., chlorine or bromine) onto the carbon skeleton. This reaction is typically not very selective, leading to a mixture of halogenated isomers. However, the resulting alkyl halides are valuable intermediates that can be converted into a wide range of other functional groups through nucleophilic substitution reactions.

Oxidation: Catalytic oxidation can introduce oxygen-containing functional groups, such as hydroxyl (-OH) or carbonyl (C=O) groups. Systems like the "Shilov system" using platinum catalysts have been shown to oxidize alkanes. u-tokyo.ac.jp Applying such a system to this compound could potentially yield various alcohols and ketones.

Borylation: More recent advancements in C-H activation have led to methods for the catalytic borylation of alkanes. This reaction introduces a boronate ester group (-B(OR)2), which is a versatile handle for subsequent cross-coupling reactions to form C-C, C-N, or C-O bonds. bohrium.com This would be a powerful strategy for creating a diverse library of this compound derivatives.

The table below conceptualizes potential novel compounds that could be synthesized from a this compound scaffold, based on established alkane functionalization reactions.

| Scaffold | Reaction Type | Potential Functional Group | Potential Novel Compound Class |

| This compound | Halogenation | -Cl, -Br | Halogenated Trimethylheptanes |

| This compound | Oxidation | -OH | Trimethylheptanols |

| This compound | Oxidation | =O | Trimethylheptanones |

| This compound | Borylation | -B(OR)₂ | Borylated Trimethylheptanes |

| Borylated Trimethylheptane | Suzuki Coupling | -Aryl | Aryl-substituted Trimethylheptanes |

| Halogenated Trimethylheptane | Nucleophilic Substitution | -NH₂ | Trimethylheptylamines |

Strategies for Introducing New Functional Groups

The introduction of new functional groups onto the this compound molecule hinges on the selective activation of its C-H bonds. The strategies to achieve this can be broadly categorized as follows:

Q & A

Q. What are the established synthetic routes for 3,3,5-trimethylheptane in laboratory settings?

- Methodological Answer : this compound can be synthesized via catalytic condensation of isoamyl alcohol under controlled temperature and pressure conditions, using acid catalysts to promote branching . Alternative methods include isomerization of linear alkanes via acid-catalyzed processes or catalytic cracking of heavier hydrocarbons, though these require precise control over reaction parameters (e.g., temperature gradients, catalyst selectivity) . For purity validation, fractional distillation coupled with GC-MS analysis is recommended to isolate the target isomer .

Q. How can researchers accurately determine the purity and structural identity of this compound?

- Methodological Answer : Structural confirmation requires a combination of proton NMR (focusing on methyl group splitting patterns at δ 0.8–1.2 ppm) and IR spectroscopy (C-H stretching modes for branched alkanes at 2850–2960 cm⁻¹) . Purity assessment should employ gas chromatography (GC) with a polar capillary column (e.g., DB-5) to resolve closely eluting isomers, validated against NIST reference spectra .

Q. What spectroscopic techniques are optimal for characterizing this compound’s molecular interactions in solution?

- Methodological Answer : Nuclear Overhauser Effect Spectroscopy (NOESY) can elucidate spatial proximity of methyl groups, while Raman spectroscopy quantifies branching-induced symmetry changes in C-C skeletal vibrations . For solvent interaction studies, measure Hansen solubility parameters to correlate with polarity indices of common solvents (e.g., hexane, toluene) .

Advanced Research Questions

Q. How does the branching pattern of this compound influence its adsorption behavior in zeolitic materials?

- Methodological Answer : Molecular simulations (e.g., Monte Carlo methods) reveal that the 3,3,5-branching configuration increases adsorption energy (ΔG<sup>ads</sup> ≈ 20 kJ/mol) in MFI-type zeolites due to enhanced van der Waals interactions with pore walls . Experimental validation involves measuring adsorption isotherms at varying pressures (0–10 bar) and comparing selectivity ratios against linear alkanes (e.g., n-decane) .

Q. What experimental approaches are recommended for investigating the combustion kinetics of this compound?

- Methodological Answer : Use a shock tube reactor to study ignition delay times (τign) at high pressures (20–40 bar) and temperatures (700–1200 K), coupled with laser diagnostics (e.g., OH* chemiluminescence) to track radical formation . Compare combustion intermediates (e.g., CH3O, HCO) with quantum mechanical calculations (DFT) to validate kinetic mechanisms .

Q. How can researchers resolve discrepancies in reported physical properties (e.g., boiling points, densities) of this compound?

- Methodological Answer : Cross-reference data from NIST WebBook (boiling point: 155.7°C) and PubChem (density: 0.739 g/cm³) with controlled laboratory measurements using calibrated equipment (e.g., Anton Paar DMA 4500 densitometer) . Statistical analysis (e.g., Grubbs’ test) should identify outliers in literature values caused by isomer contamination .

Q. What computational methods are suitable for predicting the thermodynamic properties of this compound?

- Methodological Answer : Apply group contribution methods (e.g., Joback-Reid) to estimate critical properties (Tc, Pc), or use molecular dynamics (MD) simulations with TraPPE force fields to calculate vapor-liquid equilibria . For entropy calculations, combine vibrational frequency analysis (DFT/B3LYP) with rigid-rotor harmonic oscillator approximations .

Data Contradiction and Experimental Design

Q. How to address conflicting data on the octane-enhancing effects of this compound in fuel blends?

- Methodological Answer : Design a central composite experimental matrix varying blend ratios (0–20% v/v) with primary reference fuels (iso-octane/n-heptane). Measure Research Octane Number (RON) using a CFR engine under ASTM D2699 protocols . Control variables include intake air temperature (52°C) and engine speed (600 rpm) to isolate branching effects .

Q. What are the challenges in catalytic cracking processes for producing branched alkanes like this compound?

- Methodological Answer : Optimize zeolite catalysts (e.g., ZSM-5) with controlled Si/Al ratios to enhance β-scission selectivity while minimizing coking. Use temperature-programmed desorption (TPD) to characterize acid site strength and correlate with product distribution . Post-reaction analysis via GC×GC-TOFMS can identify trace isomer byproducts .

Safety and Toxicity in Research Settings

Q. What safety protocols are critical for handling this compound in laboratory experiments?

- Methodological Answer :

Store in explosion-proof refrigerators (<25°C) with grounding straps to prevent static discharge. Use FTIR gas analyzers to monitor airborne concentrations (TLV-TWA: 200 ppm) and ensure fume hood ventilation rates ≥100 fpm . For toxicity screening, conduct Ames tests (OECD 471) to assess mutagenic potential at concentrations ≤10 mg/mL .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.